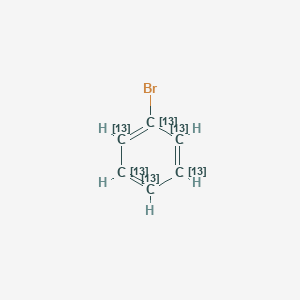

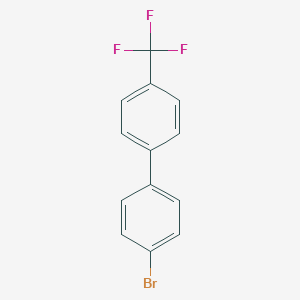

4-Bromo-4'-(trifluoromethyl)biphenyl

描述

Synthesis Analysis

The synthesis of related biphenyl compounds often involves halogenation reactions and the use of orientation catalysts to control the substitution pattern. For example, bromination of biphenyl using an orientation catalyst allows for the targeted introduction of bromine atoms, facilitating the synthesis of compounds like 4-bromobiphenyl with controlled by-products (Jia Feng-cong, 2006).

Molecular Structure Analysis

The molecular structure of bromo and trifluoromethyl-substituted biphenyls can significantly affect their properties. X-ray diffraction studies provide insight into the crystalline structure, revealing the influence of substituents on the overall molecular configuration. For instance, the structure and reactivity of similar molecules have been elucidated through spectroscopic and quantum chemical investigations (S. Arshad et al., 2017).

Chemical Reactions and Properties

Compounds like 4-Bromo-4'-(trifluoromethyl)biphenyl participate in various chemical reactions, including coupling reactions facilitated by catalysts. Such processes are critical for the synthesis of complex organic molecules and materials. The reactivity of these compounds towards different reagents can lead to a wide range of derivatives with potential applications in various domains.

Physical Properties Analysis

The physical properties of bromo and trifluoromethyl-substituted biphenyls, such as melting and boiling points, solubility, and crystalline structure, are influenced by the nature of the substituents. These properties are essential for determining the compound's suitability for specific applications, including its role in liquid crystal displays and other materials (Ren Guo-du, 2001).

科学研究应用

- Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various methods, including the construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .

- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various methods, including the construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .

- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

- Summary of Application : 3-Bromo-4-fluorobenzotrifluoride, a compound similar to “4-Bromo-4’-(trifluoromethyl)biphenyl”, is used in various applications such as specialty chemicals .

- Methods of Application : The specific methods of application for this compound in the field of specialty chemicals are not provided in the source .

- Results or Outcomes : The specific results or outcomes of using this compound in the field of specialty chemicals are not provided in the source .

- Catalytic Activity Studies

- Summary of Application : 4-Bromobenzotrifluoride, a compound similar to “4-Bromo-4’-(trifluoromethyl)biphenyl”, was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .

- Methods of Application : The specific methods of application for this compound in the field of catalytic activity studies are not provided in the source .

- Results or Outcomes : The specific results or outcomes of using this compound in the field of catalytic activity studies are not provided in the source .

安全和危害

The compound is classified under GHS07 and its signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTJNRREHHZLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507701 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-(trifluoromethyl)biphenyl | |

CAS RN |

69231-87-4 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)